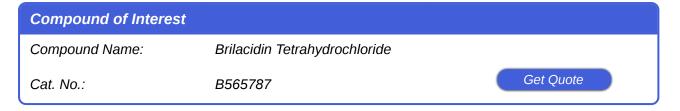


# Application Notes and Protocols: Brilacidin and Remdesivir Combination Therapy for Viral Infections

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For Researchers, Scientists, and Drug Development Professionals

# Introduction

Brilacidin, a synthetic non-peptidic mimetic of host defense peptides (HDPs), has demonstrated broad-spectrum antimicrobial and anti-inflammatory properties.[1][2] Remdesivir is a nucleotide analog prodrug that has shown efficacy against a range of RNA viruses, including coronaviruses, by inhibiting the viral RNA-dependent RNA polymerase (RdRp).[3][4][5][6][7] Preclinical studies have highlighted a strong synergistic antiviral effect when Brilacidin and Remdesivir are used in combination, particularly against coronaviruses such as SARS-CoV-2 and HCoV-OC43.[8][9][10][11] This combination therapy presents a promising strategy for treating viral infections by targeting two distinct and critical stages of the viral life cycle: entry and replication.

These application notes provide a summary of the quantitative data from in vitro studies and detailed protocols for key experiments to evaluate the synergistic antiviral activity of Brilacidin and Remdesivir.

# **Mechanism of Action**

The synergistic effect of Brilacidin and Remdesivir stems from their complementary mechanisms of action.



#### Brilacidin:

- Dual Antiviral Mechanism: Brilacidin exhibits a two-pronged attack on viruses.[8][10][12][13]
  - Virucidal Activity: It can directly interact with and disrupt the integrity of the viral envelope,
     thereby inactivating the virus.[8][10][12]
  - Inhibition of Viral Entry: Brilacidin binds to heparan sulfate proteoglycans (HSPGs) on the
    host cell surface, which act as attachment factors for many viruses, including
    coronaviruses.[8][10][12] By blocking this interaction, Brilacidin prevents the virus from
    entering the host cell.

#### Remdesivir:

• Inhibition of Viral Replication: Remdesivir is a prodrug that is metabolized within the host cell to its active triphosphate form.[4][5][6] This active form acts as an adenosine nucleotide analog and is incorporated into the nascent viral RNA chain by the viral RdRp.[3][4][5] This incorporation leads to delayed chain termination, thereby disrupting the replication of the viral genome.[3][5]

The combination of Brilacidin's ability to reduce viral entry and directly inactivate virions with Remdesivir's capacity to halt the replication of any virus that successfully enters the cell results in a potent synergistic antiviral effect. [4][9]

# **Quantitative Data Summary**

The following tables summarize the quantitative data from in vitro studies evaluating the antiviral activity of Brilacidin and Remdesivir, both alone and in combination.

Table 1: Antiviral Activity of Brilacidin and Remdesivir Against Human Coronaviruses (HCoVs)



Virus	Drug EC50 (μM)		
HCoV-NL63	Brilacidin	2.45 ± 0.05	
Remdesivir	0.63 ± 0.04		
HCoV-OC43	Brilacidin	4.81 ± 0.95	
Remdesivir	0.09 ± 0.01		
HCoV-229E	Brilacidin	1.59 ± 0.07	
Remdesivir	0.03 ± 0.01		
SARS-CoV-2	Brilacidin	0.565	

EC50 (Half-maximal effective concentration) values were determined in viral yield reduction (VYR) assays or plaque assays.[8]

Table 2: Cytotoxicity of Brilacidin

Cell Line	CC50 (µM)
Calu-3	241

CC50 (Half-maximal cytotoxic concentration) was determined by measuring cell viability.[8]

Table 3: Synergistic Antiviral Effect of Brilacidin and Remdesivir against HCoV-OC43



Brilacidin:Remdesi vir (EC50 Ratio)	Brilacidin EC50 in Combination (µM)	Remdesivir EC50 in Combination (μM)	Fractional Inhibitory Concentration Index (FICI)
4:1	0.69 ± 0.04	0.03 ± 0.00	0.48 ± 0.01
2:1	0.77 ± 0.04	$0.03 \pm 0.00$	0.49 ± 0.01
1:1	$0.67 \pm 0.07$	$0.03 \pm 0.00$	0.48 ± 0.01
1:2	0.56 ± 0.06	0.04 ± 0.00	0.49 ± 0.01
1:4	$0.37 \pm 0.04$	0.05 ± 0.00	0.49 ± 0.01
1:8	$0.23 \pm 0.03$	0.06 ± 0.01	0.49 ± 0.01
1:16	0.15 ± 0.02	0.07 ± 0.01	0.48 ± 0.01

FICI was calculated as: (EC50 of Brilacidin in combination / EC50 of Brilacidin alone) + (EC50 of Remdesivir in combination / EC50 of Remdesivir alone). An FICI < 0.5 indicates significant synergy.[8] In one combination experiment against SARS-CoV-2 in a human lung epithelial cell line, the overall viral load was reduced by 99.85%.[9]

# Experimental Protocols Cell Viability (Cytotoxicity) Assay

Objective: To determine the cytotoxic concentration of Brilacidin and Remdesivir on the host cells used for antiviral assays.

#### Materials:

- Vero E6 or Calu-3 cells
- 96-well plates
- Growth medium (e.g., DMEM with 10% FBS)
- Brilacidin and Remdesivir stock solutions



- CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or Neutral Red Uptake Assay reagents
- Plate reader (Luminometer or Spectrophotometer)

#### Protocol:

- Seed cells in a 96-well plate at a density of 1 x 10<sup>4</sup> cells/well and incubate for 24 hours.
- Prepare serial dilutions of Brilacidin and Remdesivir in growth medium.
- Remove the existing medium from the cells and add 100 μL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
- Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
- Perform the cell viability assay according to the manufacturer's instructions (e.g., CellTiter-Glo®).
- Measure luminescence or absorbance using a plate reader.
- Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the drug concentration.

# **Plaque Reduction Assay**

Objective: To determine the antiviral activity of Brilacidin and Remdesivir by quantifying the reduction in viral plaques.

#### Materials:

- Vero E6 or other susceptible cells
- 6-well or 24-well plates
- Virus stock (e.g., HCoV-OC43, SARS-CoV-2)
- Growth medium and infection medium (e.g., DMEM with 2% FBS)



- Brilacidin and Remdesivir stock solutions
- Overlay medium (e.g., 0.6% Avicel or 1.5% agarose in DMEM)
- Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
- Formalin (4% in PBS) for fixation

#### Protocol:

- Seed cells in plates to form a confluent monolayer.
- Pre-treat cells with serial dilutions of the individual drugs or their combinations for 2 hours.
- Infect the cells with the virus at a multiplicity of infection (MOI) that yields approximately 100 plaque-forming units (PFU) per well.
- Incubate for 1 hour to allow for viral adsorption.
- Remove the viral inoculum and wash the cells.
- Add the overlay medium containing the respective drug concentrations.
- Incubate for 3-5 days until visible plaques are formed.
- Fix the cells with formalin and stain with crystal violet.
- Count the number of plaques in each well.
- Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.

# Viral Yield Reduction (VYR) Assay with RT-qPCR

Objective: To quantify the reduction in viral progeny production after treatment with Brilacidin and Remdesivir.

#### Materials:



- Susceptible cells in culture plates
- Virus stock
- Brilacidin and Remdesivir stock solutions
- RNA extraction kit
- RT-qPCR primers and probes specific for the target virus
- One-step RT-qPCR master mix
- Real-time PCR instrument

#### Protocol:

- Seed cells and allow them to adhere.
- Pre-treat cells with the drugs as described in the plaque reduction assay.
- Infect the cells with the virus at a specific MOI (e.g., 0.1).
- After a 1-hour adsorption period, remove the inoculum, wash the cells, and add fresh medium containing the drugs.
- Incubate for 24-48 hours.
- Collect the cell culture supernatant.
- Extract viral RNA from the supernatant using a commercial kit.
- Perform one-step RT-qPCR using primers and probes targeting a specific viral gene (e.g., N gene or RdRp gene for SARS-CoV-2).[15]
- Quantify the viral RNA levels based on the cycle threshold (Ct) values and a standard curve.
- Calculate the percentage of viral yield reduction and determine the EC50.



# **Synergy Analysis**

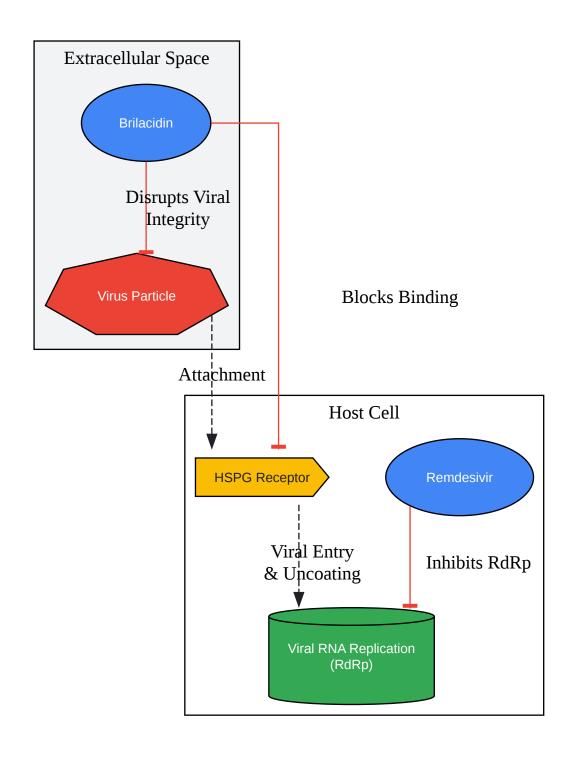
Objective: To evaluate the synergistic antiviral effect of the Brilacidin and Remdesivir combination.

#### Protocol:

- Determine the EC50 values of Brilacidin and Remdesivir individually using the plaque reduction or VYR assay.
- Prepare fixed-ratio combinations of Brilacidin and Remdesivir based on their EC50 ratios (e.g., 4:1, 2:1, 1:1, 1:2, 1:4).[8]
- Perform the antiviral assay with serial dilutions of each fixed-ratio combination.
- Determine the EC50 values for both Brilacidin and Remdesivir within each combination.
- Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula:[8] FICI = (EC50 of Brilacidin in combination / EC50 of Brilacidin alone) + (EC50 of Remdesivir in combination / EC50 of Remdesivir alone)
- Interpret the results:
  - FICI ≤ 0.5: Synergy
  - 0.5 < FICI ≤ 1: Additive effect</li>
  - FICI > 1: Antagonism

# **Visualizations**

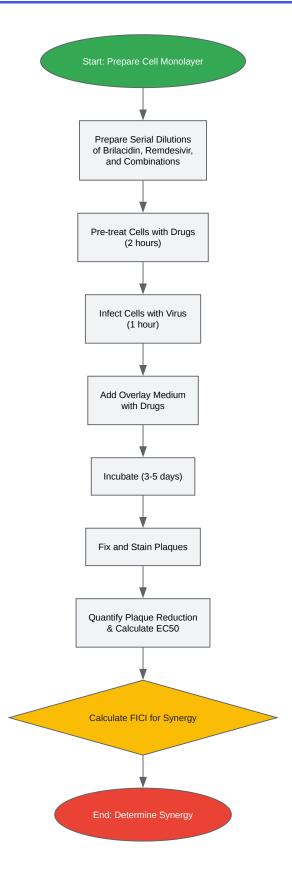




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Caption: Synergistic mechanism of Brilacidin and Remdesivir.





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Caption: Experimental workflow for synergy determination.



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